N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a cyclohexanecarboxamide moiety at the 7-position.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)25-14-4-7-16-8-11-19(15-21(16)25)24-22(26)17-5-2-1-3-6-17/h8-13,15,17H,1-7,14H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHVLFWDLWAIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aniline Derivatives
A common approach involves cyclizing substituted anilines with carbonyl compounds. For example, reacting 4-fluoroaniline with cyclohexenone in acidic conditions yields tetrahydroquinoline precursors. In a study by PMC (2022), tetrahydroquinolin-2(1H)-ones were synthesized via acid-catalyzed condensation of substituted anilines with β-keto esters. This method typically employs acetic acid or polyphosphoric acid as catalysts, with yields ranging from 50–70%.
Reductive Cyclization
Nitro-substituted intermediates can be reduced to form tetrahydroquinolines. For instance, 7-nitro-1,2,3,4-tetrahydroquinoline is synthesized via hydrogenation of a nitro-containing precursor over palladium on carbon (Pd/C). This step often achieves >80% conversion, with the nitro group selectively reduced to an amine.
Sulfonylation at the 1-Position
Introducing the 4-fluorobenzenesulfonyl group requires sulfonylation of the tetrahydroquinoline’s secondary amine.
Reaction Conditions
The amine at the 1-position reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine (Et$$_3$$N). A representative procedure from PubChem (2025) for a related compound, N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide , involved stirring the tetrahydroquinoline derivative with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C to room temperature. The reaction typically completes within 4–6 hours, yielding sulfonamide products in 65–85%.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et$$_3$$N | DCM, 0°C → rt, 6h | 78% |
Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients.
Optimization and Challenges
Regioselectivity
Sulfonylation preferentially targets the 1-position amine due to its higher nucleophilicity compared to the 7-position. However, protecting groups (e.g., acetyl) may be required if competing reactions occur.
Catalytic Efficiency
Palladium catalysts improve coupling yields but require stringent anhydrous conditions. Substituting Pd$$2$$(dba)$$3$$ with Pd(OAc)$$_2$$ and optimizing ligand ratios (e.g., Xantphos at 0.1 equiv) enhanced yields in analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the quinoline moiety.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, we compare N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide with two analogs from the Toxin Target Database ():
Compound 1: N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide
- Structure: Features a cyclohexanecarboxamide group linked to a dichlorophenol ring.
- Key Differences: Lacks the tetrahydroquinoline backbone and fluorobenzenesulfonyl group. Contains chlorine substituents and a hydroxyl group, which may increase polarity but reduce metabolic stability compared to the fluorine-sulfonyl combination in the target compound.
Compound 2: (E)-4,5-Dihydro-6-Methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one
- Structure: A triazinone derivative with a pyridine substituent.
- The pyridine group may enhance metal-binding capacity, unlike the sulfonyl group in the target compound.
- Toxicity Data: Classified under T3D1044, indicating possible neurotoxic or carcinogenic properties .
Structural and Functional Comparison Table
| Parameter | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Core Structure | Tetrahydroquinoline | Cyclohexane + dichlorophenol | Triazinone + pyridine |
| Key Substituents | 4-Fluorobenzenesulfonyl, cyclohexanecarboxamide | 2,3-Dichloro-4-hydroxyphenyl, methylcyclohexane | Pyridinylmethylene, methyl group |
| Molecular Weight (g/mol) | ~418.5 (calculated) | ~318.2 (calculated) | ~220.2 (calculated) |
| Polarity | Moderate (sulfonyl enhances solubility) | High (hydroxyl and chlorine) | Low (pyridine may reduce aqueous solubility) |
| Toxicity Profile | Not reported | T3D3913: Potential organ toxicity | T3D1044: Neurotoxic/carcinogenic alerts |
Mechanistic and Pharmacological Insights
- Target Compound: The 4-fluorobenzenesulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), while the tetrahydroquinoline scaffold could mimic natural alkaloids, enabling receptor interactions.
- Compound 2: The triazinone-pyridine system resembles allosteric modulators of GABA receptors, aligning with its neurotoxic annotation .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a complex organic compound with potential biological significance. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), drawing from various research studies and findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the formation of the tetrahydroquinoline core and the introduction of the fluorobenzenesulfonyl group. The general synthetic route can be summarized as follows:
- Formation of Tetrahydroquinoline : This is achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and cyclohexanone.
- Sulfonylation : The introduction of the 4-fluorobenzenesulfonyl group is performed using sulfonyl chloride under basic conditions.
- Carboxamide Formation : The final step involves the coupling of the tetrahydroquinoline derivative with cyclohexanecarboxylic acid or its derivatives to form the carboxamide.
This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in inhibiting cholinesterases. A study focusing on derivatives of tetrahydroacridine reported that certain compounds demonstrated IC50 values comparable to tacrine, a known cholinesterase inhibitor. For example:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 4a | 0.5 | Moderate |
| 4d | 0.3 | High |
These results suggest that modifications on the tetrahydroquinoline structure can lead to enhanced biological activity against cholinesterases .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound likely binds to the active sites of cholinesterases, preventing substrate access and thereby inhibiting enzyme activity.
- Conformational Changes : Molecular modeling studies indicate that the compound adopts specific conformations that facilitate binding to target enzymes .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Cholinesterase Inhibition : In vitro studies showed that derivatives effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying selectivity profiles.
- Neuroprotective Effects : Animal models demonstrated that certain derivatives could protect against neurodegeneration by enhancing cholinergic signaling through AChE inhibition.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that:
- Fluorination at the para position on the phenyl ring enhances inhibitory activity against cholinesterases.
- Substituents on the tetrahydroquinoline ring influence binding affinity and selectivity towards AChE versus BChE.
Summary Table of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Para-Fluoro Group | Increased potency |
| Alkyl Substituents | Modulate selectivity |
| Tetrahydroquinoline Core | Essential for biological activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions. Key steps include:
Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base to neutralize HCl .
Amide Coupling : Cyclohexanecarboxylic acid is activated (e.g., via HATU/DIPEA) and coupled to the sulfonylated intermediate .
- Optimization : Microwave-assisted synthesis or controlled temperature (40–60°C) improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Core Techniques :
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., fluorobenzenesulfonyl proton signals at δ 7.8–7.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 440.5 matches CHFNOS) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How does the compound’s solubility profile influence in vitro assay design?
- Solubility Challenges : Low aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) as a stock solvent.
- Mitigation : Co-solvents (e.g., PEG-400) or formulation as sodium salts enhance solubility for cell-based assays .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data (e.g., IC variability across studies)?
- Root Causes : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles.
- Solutions :
- Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay buffers .
- Dose-Response Validation : Replicate studies with independent synthetic batches to exclude batch-specific impurities .
- Statistical Design : Apply factorial experimental designs to isolate variables (e.g., pH, temperature) affecting activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s target selectivity?
- SAR Framework :
- Core Modifications : Synthesize analogs with:
- Varied sulfonyl groups (e.g., methyl vs. phenyl) to assess steric effects.
- Substituted cyclohexane rings (e.g., hydroxyl or halogen groups) to modulate hydrophobicity .
- Biological Testing : Screen analogs against related enzyme isoforms (e.g., kinase panels) to identify selectivity determinants .
- Table : Example Analog Activities
| Analog Substituent | Target IC (nM) | Off-Target IC (nM) |
|---|---|---|
| 4-Fluoro (Parent) | 12 ± 2 | 450 ± 50 |
| 4-Chloro | 8 ± 1 | 300 ± 30 |
| 4-Methoxy | 25 ± 3 | >1000 |
Q. What mechanistic insights can be gained from molecular docking and dynamics simulations?
- Protocol :
Docking : Use AutoDock Vina to model compound binding to target proteins (e.g., COX-2 or kinases). Key interactions:
- Fluorobenzenesulfonyl group with hydrophobic pockets.
- Cyclohexane carboxamide hydrogen bonding to catalytic residues .
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .
- Validation : Correlate computational binding scores (ΔG) with experimental IC values .
Q. How can metabolic stability and toxicity be systematically evaluated in preclinical studies?
- In Vitro Models :
- CYP450 Inhibition : Human liver microsomes + LC-MS/MS to quantify metabolite formation .
- Ames Test : Salmonella typhimurium strains (TA98/TA100) assess mutagenicity .
- In Vivo : Acute toxicity in rodents (14-day study; monitor ALT/AST levels) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
